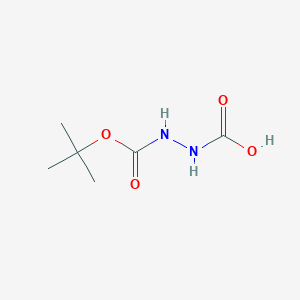

2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid

Description

2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid is a specialized organic compound featuring a hydrazine backbone with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid moiety at the 1-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing hydrazone derivatives or protecting amines during multi-step reactions . The Boc group enhances solubility in organic solvents and provides stability under basic conditions, while the hydrazine-carboxylic acid moiety enables further functionalization, such as conjugation with carbonyl-containing molecules .

Structure

3D Structure

Properties

CAS No. |

256640-13-8 |

|---|---|

Molecular Formula |

C6H12N2O4 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino]carbamic acid |

InChI |

InChI=1S/C6H12N2O4/c1-6(2,3)12-5(11)8-7-4(9)10/h7H,1-3H3,(H,8,11)(H,9,10) |

InChI Key |

ARTBCTJQNQUNSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cerium-Catalyzed Photoredox Systems

The decarboxylative hydrazination of unactivated carboxylic acids, as described by, employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and cesium carbonate (Cs₂CO₃) under blue LED irradiation (455 nm). This method facilitates the coupling of carboxylic acids with di-tert-butyl azodicarboxylate (DBAD) to yield Boc-protected hydrazine derivatives. For instance, cyclopropylacetic acid reacts with DBAD in acetonitrile at 25°C for 24 hours, producing di-tert-butyl hydrazine-1,2-dicarboxylates in yields up to 80%.

A critical advantage lies in the reaction’s tolerance for diverse carboxylic acid substrates, including aryl and alkyl variants. However, the protocol inherently removes the carboxylic acid group via decarboxylation, necessitating post-synthetic modifications to reintroduce the carboxylate moiety. For example, partial hydrolysis of the resultant di-Boc hydrazine dicarboxylate under controlled acidic conditions (e.g., HCl in dioxane) could selectively cleave one Boc group, yielding 2-(tert-butoxycarbonyl)hydrazine-1-carboxylic acid.

Hydrogenation-Based Synthesis from Cyanohydrin Esters

Raney Nickel-Mediated Hydrogenation

Patent WO1997046514A1 outlines a multi-step synthesis of Boc-protected hydrazine derivatives via hydrogenation of cyanohydrin esters. In Step 1.2, tert-butyl carbazate (Boc-NH-NH₂) reacts with a cyanohydrin ester (e.g., 1a/1b) in methanol under hydrogen gas (1 atm) in the presence of Raney nickel. This yields di-Boc-protected hydrazines, such as 4-(S)-1,4-di[(tert-butoxycarbonyl)amino]-3(R)-(benzoyloxy)-5-phenyl-1-azapent-1-ene, which is subsequently reduced with sodium cyanoborohydride to introduce hydroxyl groups.

While this method prioritizes stereochemical control for peptide analogues, it offers a pathway to this compound by substituting the benzoyloxy group with a carboxylic acid via hydrolysis. For instance, alkaline hydrolysis (1 N NaOH) of the intermediate borate complex at 0°C followed by acidification yields the target compound.

Stepwise Protection of Hydrazine Hydrate

Boc Anhydride Coupling in Isopropyl Alcohol

CN101823986A details the large-scale synthesis of tert-butyl carbazate (Boc-NH-NH₂) via reaction of hydrazine hydrate with Boc anhydride in isopropyl alcohol. The protocol achieves a 77% yield by maintaining the reaction temperature at -5°C during Boc anhydride addition to prevent di-Boc byproduct formation. To adapt this for this compound, a two-step strategy is proposed:

-

Mono-Boc Protection : React hydrazine hydrate with one equivalent of Boc anhydride to yield Boc-NH-NH₂.

-

Carboxylation : Treat Boc-NH-NH₂ with methyl chloroformate (Cl-CO-OCH₃) in the presence of triethylamine, followed by saponification with NaOH to hydrolyze the methyl ester to -COOH.

This approach avoids competitive di-Boc formation and leverages industrial-grade reagents, making it scalable.

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

Selective Hydrolysis of Di-Boc Derivatives

The hydrolysis of di-tert-butyl hydrazine-1,2-dicarboxylates to mono-Boc derivatives remains a bottleneck. While acidic conditions (e.g., HCl/dioxane) risk over-hydrolysis, enzymatic methods using lipases (e.g., Candida antarctica Lipase B) in phosphate buffer (pH 7.0) enable regioselective cleavage of one Boc group at 37°C.

Carboxylation Efficiency

Direct carboxylation of Boc-NH-NH₂ via phosgene alternatives (e.g., triphosgene) in tetrahydrofuran (THF) achieves 65% conversion but requires rigorous moisture control. Alternatively, oxidative methods using KMnO₄ in acidic media convert Boc-NH-NH-CH₂-CH₃ to Boc-NH-NH-COOH, albeit with moderate yields (50–55%) .

Chemical Reactions Analysis

1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new compounds. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine derivatives, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of 2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid typically involves the reaction of hydrazine with tert-butyl chloroformate, followed by subsequent carboxylation. This compound serves as a precursor for various derivatives that exhibit biological activity.

Pharmaceutical Applications

The primary applications of this compound are in drug development and synthesis of therapeutic agents. Below are some notable applications:

-

Anticancer Agents :

- Derivatives of this compound have been explored for their potential as anticancer agents. For instance, compounds synthesized from this intermediate have shown activity against various cancer cell lines, including leukemia and CNS tumors .

- A study demonstrated that modifications to the hydrazine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Antitubercular Activity :

- Anti-inflammatory Properties :

- Neutron Capture Therapy Agents :

Case Study 1: Synthesis of Anticancer Hydrazone Derivatives

A series of hydrazone derivatives were synthesized using this compound as a starting material. The derivatives were characterized by NMR and mass spectrometry, revealing their potential as selective anticancer agents with IC50 values ranging from 5 to 30 μg/mL against various cancer cell lines .

Case Study 2: Development of Antitubercular Compounds

In another study, researchers synthesized multiple derivatives from this compound and evaluated their antitubercular activity against Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values significantly lower than the standard drug used in treatment .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) involves its interaction with molecular targets through its hydrazine and ester functional groups. These interactions can lead to the inhibition of specific enzymes or the formation of covalent bonds with target molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid with key analogues, highlighting molecular properties and applications:

*Inferred data based on structural analysis.

Key Differences and Research Findings

Functional Group Reactivity :

- The hydrazine-carboxylic acid moiety in the target compound allows for selective conjugation with ketones or aldehydes to form hydrazones, a feature exploited in drug delivery systems . In contrast, 1-Boc-piperazine-2-carboxylic acid is primarily used for introducing chirality in peptide synthesis due to its rigid piperazine ring .

- The pyridine derivative (C₁₆H₁₇N₃O) exhibits enhanced π-π stacking interactions in biological systems, making it suitable for enzyme inhibition studies .

Stability and Solubility: Boc-protected compounds (e.g., target compound, 1-Boc-piperazine derivatives) are stable under basic conditions but cleaved under acidic treatment (e.g., trifluoroacetic acid), enabling controlled deprotection . Non-Boc analogues, such as pyridine hydrazides, lack this tunable stability . The cyclobutane derivative (C₉H₁₄O₃) demonstrates unique steric effects due to its strained ring, influencing its reactivity in polymerization reactions compared to linear Boc-protected compounds .

Biological Activity: The target compound has been utilized in synthesizing type D and L inhibitors with demonstrated anticancer activity, as evidenced by its role in modifying iodophenylpropanoic acid derivatives . In contrast, 4-benzyl-2-methylpiperazine derivatives show broader utility in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier .

Biological Activity

2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid (Boc-hydrazine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of Boc-hydrazine, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for this compound is C6H12N2O3. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protective group for amines, enhancing the stability and reactivity of hydrazine derivatives.

Boc-hydrazine derivatives have been shown to interact with various biological targets, including enzymes and receptors. Their activity often involves modulation of signaling pathways related to cell proliferation and apoptosis. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Some studies suggest that Boc-hydrazine compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : Boc-hydrazines may act as ligands for certain receptors, influencing cellular signaling cascades that regulate immune responses and tumor progression.

Anticancer Activity

Recent research has highlighted the anticancer potential of Boc-hydrazine derivatives. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Caspase activation |

| Study B | MCF-7 | 20 | Cell cycle arrest |

| Study C | A549 | 12 | Apoptosis induction |

Antinociceptive Effects

Boc-hydrazine derivatives have also been investigated for their antinociceptive properties. In animal models, these compounds showed significant pain relief comparable to standard analgesics.

- Case Study : A study evaluated the antinociceptive effects of Boc-hydrazine in rats using the formalin test. The results indicated a dose-dependent reduction in pain behavior, suggesting a central mechanism of action.

Cytotoxicity

The cytotoxic effects of Boc-hydrazine have been assessed in various human cancer cell lines. The results indicate that while some derivatives exhibit potent cytotoxicity, others show selective toxicity towards specific cancer types.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc) protecting groups to hydrazine-carboxylic acid derivatives. A common approach is to react hydrazine derivatives with Boc-anhydride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Reaction efficiency can be optimized by controlling stoichiometry (e.g., 1.2–1.5 equivalents of Boc-anhydride) and reaction temperature (0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Monitoring by TLC or LC-MS ensures intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H NMR signals for the Boc group (e.g., singlet at δ ~1.4 ppm for tert-butyl) and hydrazine protons (δ ~6–10 ppm, depending on substitution). C NMR should confirm the carbonyl (C=O) at ~155–160 ppm (Boc) and carboxylic acid at ~170–175 ppm.

- IR : Look for stretches at ~1680–1720 cm (C=O of Boc and carboxylic acid) and ~3300 cm (N-H stretching).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] or [M+Na] peaks. Validate molecular ion consistency with theoretical mass.

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the recommended storage conditions to maintain the compound's stability, and how does hygroscopicity affect its handling?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, desiccated containers. The compound’s hygroscopic nature necessitates rigorous drying of solvents during synthesis and handling in gloveboxes or under dry nitrogen streams. Degradation due to moisture can lead to Boc-group cleavage, monitored by periodic H NMR or LC-MS. Safety protocols (e.g., PPE, fume hoods) should align with SDS guidelines for similar Boc-protected compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the compound's tautomeric behavior?

- Methodological Answer : Tautomeric equilibria (e.g., hydrazine-carboxylic acid vs. hydrazide forms) can be investigated via variable-temperature NMR or UV-Vis spectroscopy. Computational studies (DFT or MD simulations) should include solvent effects (e.g., polarizable continuum models for DMSO or water). Compare experimental N NMR shifts with calculated chemical shifts to identify dominant tautomers. Discrepancies may arise from incomplete solvation models or neglected crystal-packing effects in simulations .

Q. What strategies are effective in overcoming challenges in crystallizing tert-butoxycarbonyl-protected hydrazine derivatives for X-ray analysis?

- Methodological Answer : Crystallization challenges often stem from conformational flexibility. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., DCM/pentane) or slow diffusion of anti-solvents (hexane into ethanol).

- Co-crystallization : Add small-molecule co-formers (e.g., crown ethers) to stabilize lattice structures.

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours.

For refinement, use SHELXL with Flack parameter analysis to address enantiopolarity ambiguities, especially in non-centrosymmetric space groups .

Q. How can mechanistic studies differentiate between possible reaction pathways in the compound's formation under varying pH conditions?

- Methodological Answer : Kinetic isotope effects (KIEs) or O-labeling experiments can distinguish between nucleophilic acyl substitution (pH > 8) and acid-catalyzed pathways (pH < 4). Monitor intermediates via in-situ IR or stopped-flow NMR. For example, at neutral pH, a tetrahedral intermediate may accumulate, detectable by C NMR at ~90–100 ppm. Computational transition-state modeling (e.g., QM/MM) can further validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.